1,2-Propylene-3,3,3-D3 oxide 1,2-Propylene-3,3,3-D3 oxide
Brand Name: Vulcanchem
CAS No.: 2245-32-1
VCID: VC8463017
InChI: InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3
SMILES: CC1CO1
Molecular Formula: C3H6O
Molecular Weight: 61.10 g/mol

1,2-Propylene-3,3,3-D3 oxide

CAS No.: 2245-32-1

Cat. No.: VC8463017

Molecular Formula: C3H6O

Molecular Weight: 61.10 g/mol

* For research use only. Not for human or veterinary use.

1,2-Propylene-3,3,3-D3 oxide - 2245-32-1

Specification

CAS No. 2245-32-1
Molecular Formula C3H6O
Molecular Weight 61.10 g/mol
IUPAC Name 2-(trideuteriomethyl)oxirane
Standard InChI InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3
Standard InChI Key GOOHAUXETOMSMM-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C1CO1
SMILES CC1CO1
Canonical SMILES CC1CO1

Introduction

Structural and Molecular Characteristics

1,2-Propylene-3,3,3-D3 oxide (C3H3D3O) retains the epoxide functional group of its non-deuterated counterpart but features deuterium atoms at the terminal methyl position. The molecular structure consists of a three-membered cyclic ether ring with a methyl group substituted by deuterium, as shown in Figure 1. This isotopic labeling reduces vibrational modes associated with C–H bonds, which is critical for spectroscopic applications such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Table 1: Comparative Properties of Propylene Oxide and 1,2-Propylene-3,3,3-D3 Oxide

PropertyPropylene Oxide (C3H6O)1,2-Propylene-3,3,3-D3 Oxide (C3H3D3O)
Molecular Weight (g/mol)58.0861.11
Boiling Point (°C)34~34 (estimated)
Density (g/cm³)0.8300.865 (estimated)
Dipole Moment (D)1.891.89

The slight increase in molecular weight and density arises from deuterium’s higher mass compared to hydrogen, while the boiling point remains nearly identical due to similar intermolecular forces .

Synthesis Pathways

Direct Epoxidation of Deuterated Propylene

The primary route involves epoxidizing deuterated propylene (C3H3D3) using oxygen or peroxides. Silver-based catalysts, such as alumina-supported subnanometer clusters, have shown high activity for propylene epoxidation at low temperatures (150–200°C) . For the deuterated variant, propylene-3,3,3-D3 is reacted with molecular oxygen over a silver catalyst, leveraging interfacial sites between metal nanoparticles and oxide supports to stabilize reactive intermediates . Theoretical studies indicate that hydroxylated copper clusters lower activation barriers for epoxidation, suggesting analogous pathways for deuterated systems .

Isotopic Exchange Post-Synthesis

Table 2: Catalytic Systems for Propylene Epoxidation

CatalystTemperature (°C)Selectivity (%)Reference
Ag/Al2O315085
Cu4O3(OH)2 clusters20078
Ag nanoparticles25092

Applications in Research and Industry

Mechanistic Studies in Catalysis

Deuterated epoxides serve as probes to elucidate reaction mechanisms. For instance, in alkali metal batteries, propylene oxide forms via electrolyte decomposition, and its deuterated analog helps trace sodium-mediated ring-opening reactions using mass spectrometry . The kinetic isotope effect (KIE) observed in such systems provides insights into rate-determining steps, such as C–H bond cleavage versus oxygen insertion .

Spectroscopic and Analytical Utility

The compound’s NMR signature shows distinct splitting patterns due to deuterium’s nuclear spin (I=1). In 1^1H NMR, the absence of protons at position 3 simplifies spectral interpretation, while 2^2H NMR directly tracks deuterium environments. IR spectroscopy reveals redshifted C–D stretching modes (~2100 cm⁻¹) compared to C–H (~2900 cm⁻¹), aiding in reaction monitoring .

Challenges and Future Directions

Current limitations include the high cost of deuterated precursors and the need for specialized catalysts to maintain selectivity under isotopic substitution. Advances in nanocatalyst design, particularly size-controlled clusters on oxide supports, may improve yields for deuterated epoxides . Additionally, exploring electrochemical synthesis routes—akin to sodium-mediated propylene oxide formation in batteries—could offer energy-efficient alternatives .

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